Poacic acid

Description

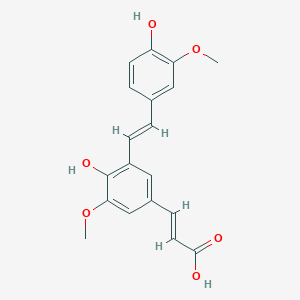

Structure

3D Structure

Properties

Molecular Formula |

C19H18O6 |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

(E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid |

InChI |

InChI=1S/C19H18O6/c1-24-16-10-12(4-7-15(16)20)3-6-14-9-13(5-8-18(21)22)11-17(25-2)19(14)23/h3-11,20,23H,1-2H3,(H,21,22)/b6-3+,8-5+ |

InChI Key |

SLIMCXCSQXYCGL-JENUQAQBSA-N |

Isomeric SMILES |

COC1=CC(=CC(=C1O)/C=C/C2=CC(=C(C=C2)O)OC)/C=C/C(=O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O |

Synonyms |

poacic acid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Poacic Acid for Researchers

This technical guide provides a comprehensive overview of Poacic acid, a plant-derived stilbenoid with significant antifungal properties. It is intended for researchers, scientists, and professionals in the fields of mycology, plant pathology, and drug development. This document details its chemical structure, mechanism of action, biological activity, and key experimental protocols.

Introduction

This compound is a natural hydroxycinnamic acid identified in lignocellulosic hydrolysates of grasses, such as maize bran.[1][2][3] It is a decarboxylated product of 8-5'-diferulic acid.[4] First identified by screening for antifungal activity, this compound has emerged as a novel molecular scaffold for developing antifungal agents.[4][5][6] Its significance lies in its unique mode of action, targeting the fungal cell wall component β-1,3-glucan, which is distinct from many existing antifungal drugs.[1][6][7] This compound has demonstrated efficacy against a range of economically important fungal and oomycete plant pathogens, highlighting its potential in agriculture and medicine.[1][6]

Chemical Structure and Properties

This compound is a stilbenoid, a class of natural compounds characterized by two aromatic rings linked by an ethylene bridge.[4]

-

IUPAC Name: (E)-3-[4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl]prop-2-enoic acid[3]

-

Synonyms: 8,5'-diferulic acid (decarboxylated form), (2E)-3-{4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl}prop-2-enoic acid[2]

-

Molecular Formula: C₁₉H₁₈O₆[3]

-

Molecular Weight: 342.3 g/mol [3]

-

Chebi ID: CHEBI:156511[2]

The structure features a hydroxycinnamic acid core with substitutions that are crucial for its biological activity. Structure-activity relationship studies have indicated that the carboxylic acid and phenol groups are essential for its antifungal effects.[5]

Mechanism of Action

This compound's primary antifungal activity stems from its ability to disrupt the fungal cell wall, a critical structure for maintaining cell integrity and viability.

3.1. Direct Binding to β-1,3-glucan Unlike echinocandin antifungals (e.g., caspofungin) that inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to act by directly binding to the β-1,3-glucan polymer itself.[1][6][7] This interaction inhibits the synthesis and proper assembly of the glucan layer in the fungal cell wall.[1][8] This mode of action has been confirmed through in vivo and in vitro assays showing inhibition of β-1,3-glucan synthesis and localization of this compound to the cell wall.[1][6] The binding affinity of this compound for β-1,3-glucan is approximately 30-fold higher than its affinity for chitin.[9]

3.2. Cellular Responses and Signaling Pathways The disruption of cell wall integrity by this compound triggers several downstream cellular responses:

-

Cell Lysis: The compromised cell wall leads to rapid cell lysis.[1][6]

-

Chitin Production: As a compensatory stress response, fungal cells, particularly S. cerevisiae, increase the production and alter the distribution of chitin, another key cell wall polysaccharide.[4][10] However, this response can also hinder the antifungal activity of this compound over time.[4][10]

-

Signaling Pathway Activation: this compound treatment activates the Cell-Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast.[9] These pathways are crucial for responding to cell wall stress.

-

Metal Homeostasis: The antifungal activity of this compound can be reduced by the presence of metal ions, suggesting that it also affects metal homeostasis in the fungal cell.[5][10]

3.3. Synergistic Effects this compound exhibits significant synergistic effects when used in combination with other antifungal agents that have different mechanisms of action.[1][6]

-

Caspofungin: Synergy with caspofungin suggests that targeting the cell wall through two different mechanisms (synthase inhibition and direct glucan binding) is highly effective.[6]

-

Fluconazole: Synergy with fluconazole, which targets ergosterol biosynthesis in the cell membrane, indicates that simultaneously weakening the cell wall and the cell membrane is a potent antifungal strategy.[6]

Caption: Chemoenzymatic synthesis workflow for this compound.

5.2. Chemical Genomic Analysis in S. cerevisiae This protocol is used to identify gene deletions that confer sensitivity to this compound, thus revealing its cellular targets and pathways. [1]

-

Determine Optimal Concentration: Perform an eight-point dose-response curve to find the concentration of this compound that inhibits growth by 20-30% compared to a solvent control (DMSO). An optimal concentration was found to be 88 µg/mL. [1]2. Culture Preparation: Grow a pooled collection of ~4,000 S. cerevisiae deletion strains in 200 µL cultures.

-

Treatment: Treat the cultures with 88 µg/mL this compound or a DMSO control in triplicate.

-

Incubation: Incubate the cultures for 48 hours at 30 °C.

-

Analysis: Analyze the relative abundance of each strain (e.g., via barcode sequencing) to identify strains that are significantly depleted (sensitive) or enriched (resistant) in the presence of this compound.

-

GO Term Enrichment: Use the list of sensitive and resistant mutants for Gene Ontology (GO) term analysis to identify enriched biological processes and pathways.

5.3. In Vivo β-1,3-glucan Synthesis Inhibition Assay This assay measures the effect of this compound on the incorporation of glucose into the β-1,3-glucan layer of the cell wall. [1]

-

Cell Culture: Grow yeast cells to the early log phase.

-

Treatment: Treat the cells with this compound at a specified concentration.

-

Radiolabeling: Add ¹⁴C-glucose to the culture medium and incubate to allow for its incorporation into newly synthesized cell wall components.

-

Cell Wall Fractionation: Harvest the cells and perform a biochemical fractionation to isolate the β-1,3-glucan polymer from other cellular components.

-

Quantification: Measure the amount of ¹⁴C incorporated into the isolated β-1,3-glucan fraction using scintillation counting.

-

Comparison: Compare the radioactivity in the glucan fraction of treated cells to that of untreated control cells to determine the percentage of inhibition.

5.4. Flow Cytometry for Chitin Staining This protocol quantifies changes in cell wall chitin content in response to treatment. [4]

-

Cell Preparation: Grow S. cerevisiae to the log phase.

-

Treatment: Add this compound (e.g., final concentration 1 mM) or a DMSO control to the cultures.

-

Time Course Sampling: At various time points (e.g., 10 min, 3, 6, 22 h), collect 200 µL samples.

-

Washing: Pellet the cells, remove the medium, and wash twice with 200 µL of PBS.

-

Staining: Resuspend the cell pellet in 200 µL of PBS and add Calcofluor White (CFW) to a final concentration of 25 µg/mL. Incubate for 5 minutes at 37 °C.

-

Analysis: Transfer samples to a 96-well microplate and analyze using a flow cytometer with a 450/50 nm filter to measure CFW fluorescence, which is proportional to chitin content. Analyze at least 10,000 cells per sample.

Logical Relationships and Synergies

This compound's interaction with other antifungals highlights its potential in combination therapies to overcome drug resistance.

Caption: Synergistic relationships of this compound.

Conclusion

This compound represents a promising, naturally derived antifungal agent with a distinct mechanism of action that involves the direct targeting of β-1,3-glucan. Its efficacy against important plant pathogens and its synergistic activity with established antifungals make it a valuable lead compound for the development of new fungicides and potentially clinical antifungal therapies. Further research into its complex interactions with fungal cell stress responses, including chitin synthesis and metal homeostasis, will be critical for optimizing its application and overcoming potential resistance mechanisms. The detailed protocols and data presented in this guide serve as a foundational resource for scientists working to harness the potential of this novel bioactive compound.

References

- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | SGD [yeastgenome.org]

- 3. Decarboxylated 8,5'-diferulic acid | C19H18O6 | CID 10337420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. A Plant-Derived Antifungal Agent, this compound, Inhibits Germination and Tube Growth of Lily Pollen - ProQuest [proquest.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

The Discovery and Natural Origins of Poacic Acid: A Technical Guide

Abstract

Poacic acid, a naturally derived stilbenoid, has emerged as a potent antifungal agent with a novel mechanism of action. This technical guide provides an in-depth overview of the discovery, natural sources, and key experimental methodologies used to characterize this promising compound. Quantitative data are presented in structured tables for clarity, and detailed protocols for pivotal experiments are outlined. Furthermore, logical and signaling pathways are visualized using Graphviz to facilitate a deeper understanding of the experimental workflow and the compound's impact on fungal cells. This document is intended for researchers, scientists, and drug development professionals in the field of mycology and antifungal drug discovery.

Discovery of this compound

This compound was identified through a systematic screening of compounds found in the lignocellulosic hydrolysates of grasses from the Poaceae family.[1][2] This untapped reservoir of chemical diversity was explored for novel antifungal agents to combat the rise of fungicide resistance.[1] The initial screening utilized the model organism Saccharomyces cerevisiae to test the bioactivity of nine different diferulates, which are known fermentation inhibitors generated during the processing of biomass for biofuels.[1][3] Among the tested compounds, this compound, chemically identified as the 8–5-DC diferulate, exhibited the most significant antifungal activity.[1][3]

Natural Sources and Isolation

The primary natural source of this compound is the lignocellulosic biomass of grasses (family Poaceae), such as corn stover.[2][4] It is not present in its final form in the plant but is derived from the hydrolysis of a major diferulate during the breakdown of plant cell wall polysaccharides into sugar monomers for biofuel production.[1][2]

While a detailed, publicly available protocol for the initial isolation of this compound from lignocellulosic hydrolysates for its discovery is not extensively described in the primary literature, the general steps would involve:

-

Hydrolysis of Biomass: Treatment of grass biomass (e.g., corn stover) to break down complex polysaccharides into simpler sugars and other chemical constituents.

-

Fractionation: Separation of the resulting hydrolysate into different chemical fractions.

-

Bioassay-Guided Purification: Each fraction is tested for antifungal activity, and the most active fractions are further purified using chromatographic techniques to isolate the pure bioactive compound.

A scalable, three-step synthetic procedure starting from ferulic acid has also been developed to produce this compound for further research and field testing.

Quantitative Data on Antifungal Activity

The antifungal properties of this compound have been quantified against various fungal species and in biochemical assays. The following tables summarize the key findings.

| Parameter | Organism/Enzyme | Value | Reference |

| IC₅₀ | Saccharomyces cerevisiae | 111 µg/mL | [1][3] |

| IC₅₀ | In vitro β-1,3-glucan synthase | 31 µg/mL | [5] |

| Combination | Organism | Concentrations | Effect | Reference |

| This compound + Caspofungin | Saccharomyces cerevisiae | 125 µg/mL + 12.5 ng/mL | Synergistic | [1] |

| This compound + Fluconazole | Saccharomyces cerevisiae | 125 µg/mL + 3.8 µg/mL | Synergistic | [1] |

| Organism | Assay | Concentration | Effect | Reference |

| Sclerotinia sclerotiorum | Liquid culture | Dose-dependent | Significant inhibition of mycelial weight | [1] |

| Sclerotinia sclerotiorum | In planta (soybean leaves) | 500 µg/mL | Reduced lesion development | [1] |

| Alternaria solani | Not specified | Not specified | Growth inhibition | [6] |

| Phytophthora sojae | Plate assay | Dose-dependent | Significant inhibition of colony growth | [1] |

Experimental Protocols

Chemical Genomics Screen for Target Identification

This protocol outlines the methodology used to identify the cellular pathways affected by this compound using a yeast deletion collection.

-

Yeast Deletion Collection: A collection of approximately 4,000 haploid Saccharomyces cerevisiae deletion mutants was utilized.[5]

-

Optimal Concentration Determination: An eight-point dose-response curve was generated to determine the optimal inhibitory concentration of this compound that resulted in 70-80% growth relative to a solvent control in yeast extract-peptone-galactose medium after 24 hours. This concentration was determined to be 88 µg/mL.[5]

-

Screening: 200 µL cultures of the pooled deletion collection were grown in triplicate with either 88 µg/mL of this compound or a DMSO control for 48 hours at 30°C.[5]

-

Analysis: The relative abundance of each mutant strain in the this compound-treated and control pools was determined to identify genes whose deletion confers increased sensitivity or resistance to the compound. The results pointed to the PKC cell wall integrity pathway as the most sensitive.[1]

Morphological Profiling

This method involves the quantitative analysis of cell morphology to predict a compound's mode of action by comparing the morphological changes it induces to those of known gene deletion mutants.

-

Cell Culture and Treatment: Wild-type Saccharomyces cerevisiae cells are cultured to mid-log phase and treated with this compound at a concentration that induces a clear morphological change.

-

Imaging: Cells are imaged using high-resolution microscopy to capture a wide range of morphological parameters.

-

Image Analysis: Automated image analysis software is used to extract quantitative data on various morphological features (e.g., cell size, bud shape, neck width).

-

Comparative Analysis: The morphological profile of this compound-treated cells is compared to a database of morphological profiles of yeast gene deletion mutants. A high correlation between the profile of this compound-treated cells and a particular mutant, such as fks1Δ (a subunit of β-1,3-glucan synthase), suggests a similar functional disruption.[6][7]

In Vitro β-1,3-Glucan Synthase Activity Assay

This assay directly measures the inhibitory effect of this compound on the activity of the β-1,3-glucan synthase enzyme. The following is a generalized protocol based on established methods.

-

Enzyme Preparation: Microsomal fractions containing β-1,3-glucan synthase are prepared from Saccharomyces cerevisiae.

-

Reaction Mixture: The assay is typically performed in a microtiter plate format. Each well contains a reaction buffer with the enzyme preparation, the substrate UDP-glucose, and varying concentrations of this compound or a control.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period to allow for the synthesis of β-1,3-glucan.

-

Quantification of Glucan Product: The amount of synthesized glucan is quantified. This can be achieved using a non-radioactive method where the glucan product is complexed with a fluorescent dye like aniline blue, and the fluorescence is measured.[2] Alternatively, a radioactive substrate (UDP-[¹⁴C]glucose) can be used, and the incorporation of radioactivity into the insoluble glucan product is measured.

-

Data Analysis: The enzyme activity at each this compound concentration is calculated relative to the control to determine the IC₅₀ value.

Visualizations

Experimental Workflow for this compound Discovery and Characterization

This compound's Impact on the Fungal Cell Wall and the PKC Signaling Pathway

References

- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-throughput platform for yeast morphological profiling predicts the targets of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Poacic Acid: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid is a plant-derived stilbenoid compound that has garnered significant interest for its potent antifungal activity.[1][2][3] First identified in lignocellulosic hydrolysates of grasses, this natural product presents a novel molecular scaffold for the development of new antifungal agents.[3][4] Its primary mechanism of action involves the disruption of the fungal cell wall, a critical structure for fungal viability and a well-established target for antifungal drugs.[2][3][4] This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its mechanism of action and the cellular pathways it modulates.

Physicochemical Properties of this compound

This compound, a decarboxylated product of 8-5'-diferulic acid, is a hydroxycinnamic acid derivative.[5][6] While extensive biological data is available, a complete profile of its physical properties such as melting and boiling points has not been extensively reported in the available scientific literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2E)-3-{4-hydroxy-3-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-5-methoxyphenyl}prop-2-enoic acid | [6] |

| Molecular Formula | C₁₉H₁₈O₆ | [1] |

| Molecular Weight | 342.34 g/mol | [1] |

| Canonical SMILES | COC1=CC(=CC(=C1O)C=CC2=CC(=C(C=C2)O)OC)C=CC(=O)O | [1] |

| CAS Number | 160097-32-5 | [2] |

| Solubility | Soluble in DMSO (100 mg/mL); can be further diluted in water. | [7] |

| Appearance | Crystalline solid (after purification) | [8] |

Biological Activity and Mechanism of Action

This compound exhibits significant antifungal activity against a range of fungi, including the model organism Saccharomyces cerevisiae and pathogenic species.[2][4] Its primary cellular target is the fungal cell wall, where it disrupts the synthesis of β-1,3-glucan, a crucial structural polysaccharide.[2][4]

Table 2: Antifungal Activity of this compound

| Organism | Activity Metric | Value | Source |

| Saccharomyces cerevisiae | IC₅₀ | 111 µg/mL (324 µM) | [9][10] |

| Saccharomyces cerevisiae | Significant growth inhibition | ≥ 256 µg/mL (48h) | [2] |

| Plasma membrane-compromised Candida albicans mutants | Fungicidal effect | - | [2] |

The mechanism of action of this compound is distinct from that of echinocandin antifungals, which directly inhibit the β-1,3-glucan synthase enzyme complex. Instead, this compound appears to directly bind to the β-1,3-glucan polymer itself, thereby disrupting the assembly and integrity of the cell wall.[4] This disruption of the cell wall leads to cell lysis and fungal death.

Experimental Protocols

Synthesis of this compound

A scaled-up, three-step synthesis of this compound from commercially available ferulic acid has been described.[8]

Workflow for this compound Synthesis

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Plant-Derived Antifungal Agent, this compound, Inhibits Germination and Tube Growth of Lily Pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Decarboxylated 8,5'-diferulic acid | C19H18O6 | CID 10337420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | SGD [yeastgenome.org]

- 7. medicallabnotes.com [medicallabnotes.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hydroxycinnamic Acids and the Antifungal Stilbenoid, Poacic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of hydroxycinnamic acids and the distinct antifungal agent, Poacic acid. While both are plant-derived phenolic compounds, their structural differences lead to disparate mechanisms of action and biological activities. This document elucidates their respective antifungal properties, mechanisms of action, and experimental methodologies for their study. Quantitative data on their bioactivity is summarized in comparative tables, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This guide serves as a critical resource for researchers and professionals in drug development and mycology, highlighting the therapeutic potential of these natural compounds.

Introduction

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds characterized by a C6-C3 phenylpropanoid skeleton. Widely distributed in the plant kingdom, they are integral components of the human diet, found in fruits, vegetables, and grains. HCAs, such as ferulic acid and p-coumaric acid, have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Their primary antifungal mechanism is largely attributed to the disruption of fungal cell membranes.

In contrast, this compound, a plant-derived stilbenoid, presents a distinct structural scaffold and a more targeted antifungal mechanism. Unlike HCAs, this compound's primary mode of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall. This specific targeting results in the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways in yeast. This guide will delve into the specifics of both HCAs and this compound, providing a comparative analysis of their antifungal potential.

Antifungal Activity: A Quantitative Comparison

The antifungal efficacy of this compound and various hydroxycinnamic acids has been evaluated against a range of fungal species. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50) and minimum inhibitory concentrations (MIC). It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Table 1: Antifungal Activity of this compound

| Fungal Species | Assay Type | Value | Reference |

| Saccharomyces cerevisiae | Broth microdilution | IC50: 111 µg/mL (324 µM) | [1][2] |

| In vitro β-1,3-glucan synthase | Enzyme inhibition assay | IC50: 31 µg/mL | [1] |

| In vitro β-1,3-glucan synthase (S. cerevisiae) | Enzyme inhibition assay | IC50: 206 µg/mL | [3] |

| In vitro β-1,3-glucan synthase (C. albicans) | Enzyme inhibition assay | IC50: 194 µg/mL | [3] |

| Candida albicans (plasma membrane-compromised mutants) | Broth microdilution | Fungicidal effect | [4][5] |

| Sclerotinia sclerotiorum | Mycelial growth inhibition | Significant inhibition at 125-500 µg/mL | [1][2] |

| Alternaria solani | Growth inhibition | Effective | [1][2] |

Table 2: Antifungal Activity of Hydroxycinnamic Acids and Their Derivatives

| Compound | Fungal Species | Assay Type | Value | Reference |

| Ferulic acid | Fusarium oxysporum | Mycelial growth inhibition | IC50: 4.5 mM | |

| Ethyl ferulate | Fusarium oxysporum | Mycelial growth inhibition | IC50: 1.5 mM | |

| p-Coumaric acid | Fusarium oxysporum | Mycelial growth inhibition | IC50: 2.7 mM | |

| Methyl p-coumarate | Fusarium oxysporum | Mycelial growth inhibition | IC50: 1.16 mM | |

| Ferulic acid | Candida albicans | Broth microdilution | MIC: 16- >64 µg/mL | |

| p-Coumaric acid | Candida albicans | Broth microdilution | MIC: 32- >64 µg/mL | |

| Caffeic acid | Candida albicans | Broth microdilution | MIC: 32- >64 µg/mL | |

| 4-acetatecoumarin | Aspergillus fumigatus | Broth microdilution | MIC: 16 µg/mL | |

| 4-acetatecoumarin | Aspergillus flavus | Broth microdilution | MIC: 16 µg/mL |

Mechanisms of Action

This compound: Targeting the Fungal Cell Wall

This compound's primary antifungal activity stems from its ability to disrupt the synthesis of β-1,3-glucan, a crucial polysaccharide for maintaining the structural integrity of the fungal cell wall.[1][2] This inhibition is believed to occur through direct binding to the β-1,3-glucan polymer itself.[1][2] The disruption of the cell wall triggers a compensatory response in the fungus, leading to the activation of two key signaling pathways: the Cell Wall Integrity (CWI) pathway and the High-Osmolarity Glycerol (HOG) pathway.

The CWI pathway is a conserved signaling cascade in fungi that responds to cell wall stress. This compound-induced inhibition of β-1,3-glucan synthesis is sensed by transmembrane proteins, which in turn activate a MAP kinase cascade, ultimately leading to the phosphorylation of Slt2. Activated Slt2 then modulates the expression of genes involved in cell wall remodeling and repair.

Figure 1: this compound-induced CWI pathway activation.

Cell wall damage can also lead to osmotic instability, triggering the HOG pathway. This pathway helps the cell adapt to changes in external osmolarity. In response to this compound, the HOG pathway is activated, leading to the phosphorylation of the MAPK Hog1. This activation is a crucial part of the fungal stress response to cell wall disruption.

Figure 2: this compound-induced HOG pathway activation.

Hydroxycinnamic Acids: Cell Membrane Disruption

The antifungal mechanism of hydroxycinnamic acids is less specific than that of this compound. It is primarily associated with the disruption of the fungal cell membrane's integrity. This disruption can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the phenylpropanoid structure allows these molecules to intercalate into the lipid bilayer, altering its fluidity and function.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and hydroxycinnamic acids.

Synthesis of this compound

This compound can be synthesized from ferulic acid. The following is a summarized protocol:

-

Esterification of Ferulic Acid: Dissolve ferulic acid in absolute ethanol. Slowly add acetyl chloride and stir for 48 hours. Remove volatiles under vacuum to obtain ethyl ferulate. Purify by column chromatography.

-

Dimerization: Dissolve the purified ethyl ferulate in a mixture of acetone and deionized water. This process leads to the formation of this compound.

References

- 1. Cell Wall Integrity Signaling in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PubMed [pubmed.ncbi.nlm.nih.gov]

Poacic Acid: A Technical Guide on its Inhibitory Effects on Oomycete Pathogens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poacic acid, a naturally occurring phenolic acid derived from lignocellulosic hydrolysates of grasses, has emerged as a promising antifungal agent with a broad spectrum of activity.[1][2] This technical guide provides an in-depth analysis of the effects of this compound on oomycete pathogens, a class of destructive plant pathogens responsible for significant economic losses in agriculture. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its efficacy, details experimental protocols for its evaluation, and visualizes its proposed impact on cellular signaling pathways.

Introduction

Oomycetes, also known as water molds, are a group of filamentous protists that share morphological similarities with fungi but are phylogenetically distinct. Their cell walls are primarily composed of β-1,3-glucans and cellulose, unlike the chitin-rich cell walls of true fungi. This unique composition makes them insensitive to many conventional fungicides that target chitin synthesis. This compound's ability to inhibit β-1,3-glucan synthesis presents a valuable alternative for the control of oomycete pathogens.[3][4] This guide focuses on the effects of this compound on economically important oomycetes, particularly Phytophthora sojae, the causal agent of soybean root and stem rot.[1]

Mechanism of Action

The primary mode of action of this compound is the inhibition of β-1,3-glucan synthesis, a critical component of the oomycete cell wall.[3][4] Unlike echinocandin antifungals, which inhibit the β-1,3-glucan synthase enzyme complex, this compound appears to directly bind to β-1,3-glucan itself.[3] This interaction disrupts the proper assembly and integrity of the cell wall, leading to cell lysis and growth inhibition.[3][5]

Quantitative Data on the Efficacy of this compound

While extensive quantitative data for this compound's effect specifically on a wide range of oomycetes is still an area of active research, the foundational study by Piotrowski et al. (2015) demonstrated a significant, dose-dependent inhibition of Phytophthora sojae colony growth.[1][6] The following tables summarize the available quantitative data for this compound, primarily from studies using the model organism Saccharomyces cerevisiae and in vitro enzyme assays, which provide a strong indication of its potential efficacy against oomycetes due to the conserved nature of the target.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Organism/Enzyme | Assay Type | Endpoint | Value | Reference |

| Saccharomyces cerevisiae | Broth microdilution | IC50 (Inhibitory Concentration 50%) | 111 µg/mL (324 µM) | [2] |

| β-1,3-glucan synthase | In vitro enzyme activity | IC50 | 31 µg/mL | [3] |

Table 2: In Planta Efficacy of this compound against Fungal Pathogens (as a proxy for potential oomycete efficacy)

| Pathogen | Host Plant | Treatment | Observation | Reference |

| Sclerotinia sclerotiorum | Soybean (detached leaves) | 500 µg/mL this compound | Markedly reduced lesion development | [1] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the effect of this compound on oomycete pathogens, based on the foundational research in this area.

Oomycete Culture and Growth Inhibition Assay

This protocol is designed to assess the direct inhibitory effect of this compound on the mycelial growth of oomycete pathogens.

-

Pathogen: Phytophthora sojae (or other target oomycete).

-

Culture Medium: V8 juice agar or other suitable medium for the specific oomycete.

-

This compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to final concentrations in the culture medium.

-

Procedure:

-

This compound is incorporated into the molten culture medium at various concentrations (e.g., 10, 50, 100, 250 µg/mL). A solvent control (medium with DMSO) and a negative control (medium only) are also prepared.

-

The medium is poured into Petri dishes.

-

A mycelial plug from an actively growing oomycete culture is placed in the center of each plate.

-

Plates are incubated in the dark at an appropriate temperature (e.g., 25°C) for several days.

-

Colony diameter is measured daily to assess the rate of mycelial growth.

-

The percentage of growth inhibition is calculated relative to the solvent control.

-

In Planta Pathogen Challenge Assay

This protocol evaluates the protective effect of this compound against oomycete infection on a host plant.

-

Pathogen: Phytophthora sojae (or other target oomycete).

-

Host Plant: Soybean seedlings (or other susceptible host).

-

This compound Application: this compound is dissolved in water with a surfactant to create a sprayable solution (e.g., 500 µg/mL).

-

Procedure:

-

Soybean seedlings are sprayed with the this compound solution until runoff. Control plants are sprayed with a water/surfactant solution.

-

After the leaves have dried, they are inoculated with the oomycete pathogen. This can be done by placing a mycelial plug on the leaf surface or by using a zoospore suspension.

-

The inoculated plants are maintained in a high-humidity environment to promote infection.

-

Disease development (e.g., lesion size, disease severity score) is monitored and quantified over several days.

-

Visualization of a Putative Signaling Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the proposed mechanism of action of this compound and a typical experimental workflow.

Caption: Putative mechanism of this compound action on the oomycete cell wall.

References

- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Yeast species-specific, differential inhibition of β-1,3-glucan synthesis by this compound and caspofungin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Piotrowski JS, et al. (2015) | SGD [yeastgenome.org]

- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

Methodological & Application

Application Notes and Protocols: Extraction and Purification of Poacic Acid from Maize Bran

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poacic acid, a naturally occurring stilbenoid found in maize bran, has garnered significant interest within the scientific community due to its potent antifungal properties.[1][2][3][4] This compound exerts its effect by targeting and disrupting the synthesis of β-1,3-glucan, a critical component of the fungal cell wall.[1][4][5][6] This mode of action leads to rapid cell lysis and makes this compound a promising candidate for the development of novel antifungal therapeutics.[3][7] Furthermore, this compound has been shown to activate the cell wall integrity (CWI) and high-osmolarity glycerol (HOG) signaling pathways in yeast.[2][5][6]

This document provides a detailed protocol for the extraction and purification of this compound from maize bran, adapted from established methods for the extraction of related phenolic compounds, such as ferulic acid. While this compound is a decarboxylated derivative of 8-5-diferulic acid, the principles of alkaline hydrolysis to release ester-bound phenolic acids from the plant cell wall matrix are applicable.[2]

Experimental Protocols

Extraction of Crude this compound from Maize Bran

This protocol is based on the alkaline hydrolysis method, which is effective for releasing phenolic acids from plant cell walls.[8][9]

Materials:

-

Maize bran

-

Sodium hydroxide (NaOH)

-

Ethanol (95%)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Filter paper

Equipment:

-

Grinder or mill

-

Stirring hot plate

-

Beakers and flasks

-

Centrifuge and centrifuge tubes

-

pH meter

-

Rotary evaporator

Procedure:

-

Preparation of Maize Bran: Grind the maize bran to a fine powder to increase the surface area for efficient extraction.

-

Alkaline Hydrolysis:

-

Suspend the ground maize bran in a 0.5 M NaOH solution (a 1:20 solid-to-liquid ratio is recommended, e.g., 25 g of bran in 500 mL of NaOH solution).

-

Heat the mixture to 60°C while stirring continuously for 4 hours.[8] This step facilitates the saponification of ester bonds linking this compound to polysaccharides.

-

-

Filtration and Acidification:

-

After hydrolysis, cool the mixture to room temperature and filter it through several layers of filter paper to remove solid residues.

-

Adjust the pH of the filtrate to 2.0 using HCl. This will precipitate the phenolic acids, including this compound.

-

-

Centrifugation and Collection:

-

Centrifuge the acidified solution at 11,000 x g for 20 minutes to pellet the crude extract.[9]

-

Discard the supernatant and collect the pellet containing the crude this compound.

-

-

Initial Purification:

-

Wash the pellet with distilled water to remove excess salt.

-

Dissolve the pellet in a small volume of 95% ethanol and centrifuge again to remove any insoluble impurities.

-

Collect the ethanol supernatant and concentrate it using a rotary evaporator to obtain the crude this compound extract.

-

Purification of this compound by Chromatography

Further purification is necessary to isolate this compound from other co-extracted compounds. Adsorption chromatography followed by preparative HPLC is a common strategy for purifying phenolic acids.[10]

Materials:

-

Crude this compound extract

-

Amberlite XAD-16 resin (or equivalent)

-

Methanol

-

Acetonitrile

-

Formic acid

-

HPLC grade water

Equipment:

-

Chromatography column

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Fraction collector

-

UV detector

Procedure:

-

Adsorption Chromatography:

-

Pack a chromatography column with Amberlite XAD-16 resin.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Wash the column with distilled water to remove sugars and other polar impurities.

-

Elute the phenolic compounds, including this compound, with methanol.

-

-

Preparative HPLC:

-

Concentrate the methanol eluate and dissolve it in the HPLC mobile phase.

-

Inject the sample into a preparative HPLC system equipped with a C18 column.

-

Use a gradient of acetonitrile and water (with 0.1% formic acid) as the mobile phase to separate the different phenolic compounds.

-

Monitor the elution at a suitable UV wavelength (e.g., 320 nm) and collect the fractions corresponding to the this compound peak.

-

-

Purity Analysis:

-

Analyze the collected fractions using analytical HPLC to confirm the purity of the isolated this compound.

-

Combine the pure fractions and evaporate the solvent to obtain purified this compound.

-

Data Presentation

| Parameter | Value | Source |

| Starting Material | Maize Bran | [8][10] |

| Extraction Method | Alkaline Hydrolysis | [8][10] |

| Ferulic Acid Yield (Optimized) | 3.89 ± 0.07 mg/g of maize bran | [8] |

| NaOH Concentration | 0.5 M | [8] |

| Hydrolysis Temperature | 60°C | [8] |

| Purification Recovery (Ferulic Acid) | ||

| - Amberlite XAD-16 | 57.97% | [10] |

| - Preparative HPTLC | - | [10] |

| Final Purity (Ferulic Acid) | 95.35% | [10] |

Note: The yield of this compound is expected to be lower than that of ferulic acid due to its nature as a diferulic acid derivative.

Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways Affected by this compound

Caption: this compound's Impact on Fungal Signaling Pathways.

References

- 1. pnas.org [pnas.org]

- 2. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | SGD [yeastgenome.org]

- 8. tandfonline.com [tandfonline.com]

- 9. itjfs.com [itjfs.com]

- 10. Preparation of ferulic acid from agricultural wastes: its improved extraction and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Poacic Acid using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analytical determination and a framework for the quantification of Poacic acid using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies are based on published research and are intended to serve as a starting point for developing and validating a quantitative assay for this compound in various sample matrices.

Introduction

This compound is a plant-derived stilbenoid with demonstrated antifungal properties.[1] It has been identified as an inhibitor of β-1,3-glucan synthesis in fungal cell walls, making it a compound of interest for antifungal drug development.[2][3] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note outlines the HPLC conditions suitable for the analysis of this compound.

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For this compound, a stilbenoid, Reverse-Phase HPLC (RP-HPLC) is the method of choice. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. This compound is separated from other components in the sample based on its hydrophobic interactions with the stationary phase. The separated compound is then detected by a UV-Vis or Diode Array Detector (DAD), and the signal is proportional to the concentration of the analyte.

Experimental Protocols

Sample Preparation

The following is a general guideline for the extraction and preparation of this compound from a solid matrix, based on procedures used for its initial isolation. The specific steps may need to be optimized depending on the sample matrix.

-

Extraction:

-

For plant material or other solid samples, start with extraction in an appropriate organic solvent. A mixture of ethyl acetate/ethanol/acetic acid (90:10:1 v/v/v) in petroleum ether has been used for the purification of this compound.[4]

-

The extraction process can be facilitated by methods such as sonication or overnight stirring.

-

-

Purification (Optional but Recommended):

-

Final Sample Preparation for HPLC Analysis:

-

Dissolve the extracted and/or purified this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

-

Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

HPLC Instrumentation and Conditions

The following table summarizes the HPLC conditions that have been successfully used for the analytical determination of this compound.[4] These conditions can serve as a starting point for method development and optimization.

| Parameter | Condition |

| Instrument | VWR Hitachi instrument or equivalent HPLC system |

| Detector | Diode Array Detector (DAD) |

| Column | Alltech Apollo C18 reversed-phase column (5 μm, 4.6 mm × 250 mm) or equivalent |

| Mobile Phase | Solvent A: 0.1% Trifluoroacetic Acid (TFA) in WaterSolvent B: Acetonitrile |

| Gradient | A gradient elution is typically used for the separation of this compound and its derivatives. A starting point could be a linear gradient from a lower to a higher percentage of Solvent B over a defined period. The exact gradient program should be optimized for the specific application to achieve the best resolution. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

| Detection Wavelength | To be determined by analyzing the UV spectrum of a this compound standard. Phenolic compounds like stilbenoids typically have strong absorbance in the UV range (e.g., around 320 nm). |

Method Validation for Quantification

For the use of this HPLC method for quantitative purposes, it must be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed. (Note: The values in the table below are for illustrative purposes only and must be experimentally determined for this compound.)

| Validation Parameter | Description | Example Acceptance Criteria |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.999 |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the target concentration |

| Accuracy | The closeness of the test results obtained by the method to the true value. Usually determined by spike/recovery experiments. | 98.0% to 102.0% recovery |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD ≤ 5% for varied parameters |

Visualizations

The following diagrams illustrate the general workflow for this compound analysis and the logical steps within the HPLC method.

Caption: Experimental Workflow for this compound Analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Poacic Acid as a Molecular Probe for Fungal Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Poacic acid, a plant-derived stilbenoid, as a molecular probe to investigate fungal cell wall synthesis and integrity. This compound offers a unique mechanism of action, directly targeting and binding to β-1,3-glucan, a critical component of the fungal cell wall.[1][2][3] This makes it a valuable tool for studying cell wall dynamics, identifying new antifungal drug targets, and exploring synergistic interactions with existing antifungal agents.

Introduction to this compound

This compound is a natural antifungal compound discovered in lignocellulosic hydrolysates of grasses.[1] Its primary mode of action is the inhibition of β-1,3-glucan synthesis, not by inhibiting the synthase enzyme directly like echinocandins, but by binding to the β-1,3-glucan polymer itself.[1][3][4] This interaction disrupts cell wall remodeling and triggers compensatory responses, such as increased chitin production.[2][5][6] The compound has demonstrated activity against a range of fungal pathogens, including Sclerotinia sclerotiorum, Alternaria solani, and the oomycete Phytophthora sojae.[1][3]

Key Applications

-

Investigating Fungal Cell Wall Integrity: this compound induces significant morphological changes, including increased bud neck size and heterogeneous morphologies, which are indicative of cell wall stress.[1]

-

Elucidating Cell Wall Synthesis Pathways: Its unique mechanism allows for the study of cellular responses to direct β-1,3-glucan disruption, including the activation of the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[2][7]

-

Screening for Synergistic Antifungal Compounds: this compound exhibits synergistic effects with other antifungal drugs like caspofungin and fluconazole, making it a useful tool for identifying combination therapies.[1][3]

-

Probing for Novel Drug Targets: By analyzing the genetic and molecular responses of fungi to this compound, researchers can identify new potential targets for antifungal drug development.

Data Presentation

Table 1: Antifungal Activity of this compound

| Fungal Species | Assay Type | Endpoint | This compound Concentration | Result | Reference |

| Saccharomyces cerevisiae | Broth microdilution | IC50 | 111 µg/mL | Growth inhibition | [4] |

| Sclerotinia sclerotiorum | Plate-based growth | - | Dose-dependent | Significant inhibition of colony growth | [1][8] |

| Sclerotinia sclerotiorum | Liquid culture | - | Dose-dependent | Significant inhibition of mycelial weight | [1][8] |

| Alternaria solani | Not specified | - | Not specified | Effective inhibition | [1] |

| Phytophthora sojae | Plate-based growth | - | Not specified | Significant inhibition of colony growth | [1][8] |

| Candida albicans (membrane-compromised mutants) | Broth microdilution | - | Not specified | Fungicidal effect | [5][9] |

Table 2: In Vitro Inhibition of β-1,3-Glucan Synthase

| Compound | IC50 | Note | Reference |

| This compound | 31 µg/mL | Directly binds β-1,3-glucan | [3][4] |

Table 3: Synergistic Interactions with Other Antifungals

| Combination | Fungal Species | Observation | Reference |

| This compound (125 µg/mL) + Caspofungin (12.5 ng/mL) | Saccharomyces cerevisiae | Significant synergistic effect | [1] |

| This compound (125 µg/mL) + Fluconazole (3.8 µg/mL) | Saccharomyces cerevisiae | Synergistic effect | [1] |

Experimental Protocols

Protocol 1: Fungal Growth Inhibition Assay

This protocol details a standard method for assessing the antifungal activity of this compound.

Materials:

-

Fungal strain of interest (e.g., Saccharomyces cerevisiae)

-

Appropriate liquid growth medium (e.g., YPD for S. cerevisiae)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Solvent control (e.g., DMSO)

-

Sterile 96-well microplates

-

Microplate reader

Procedure:

-

Prepare a fresh culture of the fungal strain in the appropriate liquid medium.

-

Adjust the cell density to a starting OD600 of ~0.05-0.1.

-

Prepare a serial dilution of this compound in the growth medium in a 96-well plate. Include a solvent control and a no-treatment control.

-

Inoculate each well with the fungal cell suspension.

-

Incubate the plate at the optimal growth temperature for the fungal strain (e.g., 30°C for S. cerevisiae).

-

Measure the optical density (e.g., at 600 nm) at regular intervals (e.g., every hour) for 24-48 hours using a microplate reader.

-

Plot the growth curves and determine the minimum inhibitory concentration (MIC) or IC50 value.

Protocol 2: In Vitro β-1,3-Glucan Synthase Activity Assay

This protocol is for measuring the direct inhibitory effect of this compound on β-1,3-glucan synthase activity.

Materials:

-

Microsomal fractions containing β-1,3-glucan synthase from the fungus of interest.

-

UDP-[14C]glucose (radiolabeled substrate)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

-

GTPγS (activator)

-

This compound at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare the reaction mixture containing the reaction buffer, GTPγS, and the microsomal fraction.

-

Add different concentrations of this compound to the reaction mixtures. Include a no-drug control.

-

Pre-incubate the mixtures at 30°C for 5 minutes.

-

Start the reaction by adding UDP-[14C]glucose.

-

Incubate at 30°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding cold TCA.

-

Filter the reaction mixtures through glass fiber filters to capture the radiolabeled glucan product.

-

Wash the filters with TCA and ethanol.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[3]

Protocol 3: Visualization of β-1,3-Glucan in Fungal Cells

This protocol allows for the qualitative assessment of β-1,3-glucan distribution in fungal cells treated with this compound.

Materials:

-

Fungal cells

-

This compound

-

Aniline blue (a fluorescent dye that specifically binds to β-1,3-glucan)

-

Fixative (e.g., 4% formaldehyde)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat fungal cells with this compound at a desired concentration and for a specific duration. Include an untreated control.

-

Fix the cells with the fixative.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Stain the cells with aniline blue solution for a short period in the dark.

-

Wash the cells to remove excess stain.

-

Mount the cells on a microscope slide with a mounting medium.

-

Observe the cells under a fluorescence microscope using the appropriate filter set for aniline blue. A decrease in fluorescence intensity in treated cells indicates inhibition of β-1,3-glucan synthesis.[3]

Visualizations

References

- 1. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. docta.ucm.es [docta.ucm.es]

- 3. pnas.org [pnas.org]

- 4. A Plant-Derived Antifungal Agent, this compound, Inhibits Germination and Tube Growth of Lily Pollen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a Plant-Derived Stilbenoid, Augments Cell Wall Chitin Production, but Its Antifungal Activity Is Hindered by This Polysaccharide and by Fungal Essential Metals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for Poacic Acid-Based Treatment of Sclerotinia Stem Rot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotinia stem rot, caused by the necrotrophic fungus Sclerotinia sclerotiorum, is a devastating disease affecting a wide range of crops, leading to significant economic losses worldwide.[1][2] The pathogen's ability to produce durable sclerotia that can survive in the soil for extended periods makes it particularly challenging to control.[3] Current management strategies often rely on synthetic fungicides, but the emergence of resistant strains and environmental concerns necessitate the development of novel, effective, and sustainable alternatives.[4][5]

Poacic acid, a natural antifungal compound derived from grasses, has emerged as a promising candidate for the control of Sclerotinia sclerotiorum.[4][5][6][7] This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound as a treatment for Sclerotinia stem rot.

Mechanism of Action

This compound targets a fundamental component of the fungal cell wall: β-1,3-glucan.[4][5][6][7] Its proposed mechanism of action involves the direct binding to and inhibition of β-1,3-glucan synthesis.[4][5][6][7] This disruption of the cell wall leads to rapid cell lysis and inhibits fungal growth.[4][5][6][7] This mode of action is distinct from some other cell wall-targeting antifungals.

The disruption of the cell wall by this compound is expected to activate the Cell Wall Integrity (CWI) signaling pathway in Sclerotinia sclerotiorum. This pathway is a conserved mitogen-activated protein kinase (MAPK) cascade that responds to cell wall stress, regulating cell wall remodeling and other cellular processes crucial for fungal viability and pathogenicity.[8][9]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

| Target Organism/Enzyme | Assay Type | Metric | Value | Reference |

| Saccharomyces cerevisiae | Fungal Growth Inhibition | IC₅₀ | 111 µg/mL | [7] |

| Yeast β-1,3-glucan synthase | Enzyme Inhibition Assay | IC₅₀ | 31 µg/mL | [6] |

| Sclerotinia sclerotiorum | Mycelial Growth on Agar | Inhibition | Dose-dependent | [6][7] |

| Sclerotinia sclerotiorum | Mycelial Mass in Liquid Culture | Inhibition | Dose-dependent | [6][7] |

Table 2: In Planta Efficacy of this compound against Sclerotinia sclerotiorum

| Host Plant | Assay Type | This compound Concentration | Outcome | Reference |

| Soybean | Detached Leaf Assay | 500 µg/mL | Markedly reduced lesion development | [6][7] |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing of this compound against Sclerotinia sclerotiorum

This protocol details the determination of the inhibitory effect of this compound on the mycelial growth of S. sclerotiorum using the poisoned food technique.

Materials:

-

Sclerotinia sclerotiorum culture

-

Potato Dextrose Agar (PDA)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm)

-

Incubator (20-25°C)

-

Laminar flow hood

Procedure:

-

Preparation of Poisoned Media:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50°C.

-

In a laminar flow hood, add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100, 250, 500 µg/mL). Also, prepare a control set of plates with the solvent alone at the highest concentration used.

-

Gently swirl the flasks to ensure homogenous mixing of the compound.

-

Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

-

-

Inoculation:

-

From the growing edge of an actively growing S. sclerotiorum culture (3-4 days old), take 5 mm mycelial plugs using a sterile cork borer.

-

Place a single mycelial plug at the center of each prepared PDA plate (both treated and control).

-

-

Incubation:

-

Seal the petri dishes with parafilm.

-

Incubate the plates at 20-25°C in the dark.

-

-

Data Collection and Analysis:

-

Measure the radial growth (colony diameter) of the fungal mycelium in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the plate.

-

Calculate the average diameter for each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where:

-

DC = Average diameter of the fungal colony in the control plate.

-

DT = Average diameter of the fungal colony in the treated plate.

-

-

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) by plotting the inhibition percentage against the logarithm of the this compound concentration and performing a regression analysis.

-

Protocol 2: Detached Leaf Assay for Efficacy of this compound against Sclerotinia sclerotiorum

This protocol describes an in planta assay to evaluate the efficacy of this compound in preventing lesion development caused by S. sclerotiorum on detached soybean leaves.

Materials:

-

Healthy, young, fully expanded soybean leaves

-

Sclerotinia sclerotiorum culture on PDA

-

This compound solution (e.g., 500 µg/mL in a suitable solvent with a surfactant)

-

Control solution (solvent with surfactant)

-

Sterile petri dishes or moist chambers

-

Sterile filter paper

-

Sterile water

-

Mycelial plugs (5 mm) from an actively growing S. sclerotiorum culture

Procedure:

-

Leaf Preparation:

-

Excise healthy soybean leaves from plants.

-

Surface sterilize the leaves by washing them gently with sterile distilled water.

-

Place a sterile, moistened filter paper in each petri dish or moist chamber.

-

Place one leaf, adaxial side up, in each dish.

-

-

Treatment Application:

-

Apply the this compound solution to the surface of the leaves. This can be done by spraying until runoff or by applying a specific volume and spreading it evenly.

-

Treat a control group of leaves with the solvent solution in the same manner.

-

Allow the leaves to air dry in a sterile environment.

-

-

Inoculation:

-

Place a 5 mm mycelial plug of S. sclerotiorum at the center of each treated and control leaf.

-

-

Incubation:

-

Seal the petri dishes or moist chambers to maintain high humidity.

-

Incubate at 20-22°C with a photoperiod (e.g., 12h light/12h dark).

-

-

Data Collection and Analysis:

-

Monitor the leaves daily for lesion development.

-

Measure the lesion diameter at regular intervals (e.g., 24, 48, 72, 96 hours post-inoculation).

-

Calculate the area of the lesion.

-

Compare the lesion size on this compound-treated leaves to the control leaves to determine the percentage of disease inhibition.

-

Visualizations

Signaling Pathway

Caption: Proposed Cell Wall Integrity (CWI) signaling pathway in S. sclerotiorum activated by this compound.

Experimental Workflow

Caption: Experimental workflow for evaluating this compound efficacy against S. sclerotiorum.

References

- 1. The APSES Transcription Factor SsStuA Regulating Cell Wall Integrity Is Essential for Sclerotia Formation and Pathogenicity in Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sclerotinia sclerotiorum (Lib.) de Bary: Insights into the Pathogenomic Features of a Global Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. soydiseases.illinois.edu [soydiseases.illinois.edu]

- 4. Plant-derived antifungal agent this compound targets β-1,3-glucan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant-derived antifungal agent this compound targets β-1,3-glucan (Journal Article) | OSTI.GOV [osti.gov]

- 6. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. The Coupling Between Cell Wall Integrity Mediated by MAPK Kinases and SsFkh1 Is Involved in Sclerotia Formation and Pathogenicity of Sclerotinia sclerotiorum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Coupling Between Cell Wall Integrity Mediated by MAPK Kinases and SsFkh1 Is Involved in Sclerotia Formation and Pathogenicity of Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Testing of Poacic Acid on Plant Fungal Pathogens

Audience: Researchers, scientists, and drug development professionals.

Introduction

Poacic acid, a plant-derived stilbenoid, has demonstrated significant antifungal activity against a range of economically important plant fungal and oomycete pathogens.[1][2][3][4][5] Its primary mode of action is the inhibition of β-1,3-glucan synthesis, a critical component of the fungal cell wall, by directly binding to β-1,3-glucan.[1][6][7] This novel mechanism of action makes this compound a promising candidate for the development of new fungicides. These application notes provide detailed protocols for in vivo testing of this compound against key plant pathogens and summarize the current understanding of its activity and mechanism.

Data Presentation

Table 1: In Vivo Efficacy of this compound Against Plant Pathogens

| Pathogen | Host Plant | This compound Concentration | Application Method | Efficacy | Reference |

| Sclerotinia sclerotiorum | Soybean (Glycine max) | 500 µg/mL | Aerosol treatment | Substantially reduced lesion development | [1][2][3][7] |

| Alternaria solani | Not specified in planta | Inhibits growth | Not specified in planta | Effective antifungal agent | [1][2][4][7] |

| Phytophthora sojae | Soybean (Glycine max) | Not specified in planta | Not specified in planta | Significantly reduces colony growth | [1][2][4][7] |

Table 2: In Vitro Inhibitory Concentrations of this compound

| Pathogen | Assay Type | IC50 | Notes | Reference |

| Saccharomyces cerevisiae | Liquid culture | 111 µg/mL (324 µM) | Comparable to picoxystrobin and polyoxin D | [1] |

| Sclerotinia sclerotiorum | Liquid culture & Agar plates | Dose-dependent inhibition | Significant reduction in mycelial weight and colony growth | [1][8] |

Experimental Protocols

Protocol 1: In Vivo Assay of this compound on Sclerotinia sclerotiorum on Soybean Leaves (Detached Leaf Assay)

This protocol is adapted from established methods for testing fungicides against Sclerotinia sclerotiorum on soybean.

1. Materials

-

This compound stock solution (e.g., 10 mg/mL in DMSO)

-

Sterile deionized water

-

Tween 20 or other suitable surfactant

-

Sclerotinia sclerotiorum culture grown on Potato Dextrose Agar (PDA)

-

Soybean plants (susceptible cultivar), 3-4 weeks old

-

Sterile petri dishes or moist chambers

-

Sterile filter paper

-

Mycelial plugs (5 mm diameter) from the leading edge of an actively growing S. sclerotiorum culture

-

Aerosol sprayer

-

Calipers or ruler

2. Methods

-

Plant Preparation: Grow soybean plants in a greenhouse or growth chamber under standard conditions (e.g., 25°C, 16:8 h light:dark cycle). Select healthy, fully expanded trifoliate leaves for the assay.

-

Preparation of this compound Solution: Prepare a 500 µg/mL solution of this compound by diluting the stock solution in sterile deionized water. Add a surfactant (e.g., Tween 20 at 0.02% v/v) to ensure even coverage. Prepare a control solution with the same concentration of DMSO and surfactant in water.

-

Treatment Application: Detach soybean leaves and place them on sterile, moistened filter paper in petri dishes or moist chambers. Apply the this compound solution or the control solution to the adaxial (upper) surface of the leaves using an aerosol sprayer until runoff.[1][8] Allow the leaves to air dry in a sterile environment.

-

Inoculation: Place a 5 mm mycelial plug of S. sclerotiorum, mycelium-side down, in the center of each treated leaf.

-

Incubation: Seal the petri dishes or moist chambers and incubate at 20-22°C in the dark.

-

Disease Assessment: Measure the diameter of the resulting necrotic lesions at 48, 72, and 96 hours post-inoculation.[1] Calculate the lesion area.

-

Data Analysis: Compare the average lesion size on this compound-treated leaves to the control leaves. Calculate the percentage of disease inhibition.

Protocol 2: In Vivo Assay of this compound on Alternaria solani on Tomato Leaves

This protocol provides a general framework for testing this compound against early blight caused by Alternaria solani.

1. Materials

-

This compound stock solution

-

Sterile deionized water and surfactant

-

Alternaria solani culture on PDA

-

Tomato plants (susceptible cultivar), 4-6 weeks old

-

Spore suspension of A. solani (10^5 spores/mL)

-

Hemocytometer

-

Handheld sprayer

-

Controlled environment growth chamber

2. Methods

-

Inoculum Preparation: Prepare a spore suspension of A. solani by flooding a 10-14 day old culture with sterile water containing 0.02% Tween 20. Gently scrape the surface to release conidia and filter the suspension through sterile cheesecloth. Adjust the spore concentration to 10^5 spores/mL using a hemocytometer.

-

Plant Preparation: Grow tomato plants in a controlled environment.

-

Treatment Application: Prepare the desired concentrations of this compound with surfactant. Spray the tomato plants with the this compound solutions or a control solution until all leaf surfaces are thoroughly wet. Allow the plants to dry completely.

-

Inoculation: 24 hours after treatment, inoculate the plants by spraying them with the A. solani spore suspension.

-

Incubation: Place the inoculated plants in a high-humidity chamber ( >90% RH) at 24-28°C for 48 hours to promote infection. Then, move them to a growth chamber with a 14-hour photoperiod.

-

Disease Assessment: After 7-10 days, assess the disease severity using a rating scale (e.g., 0-5, where 0 = no symptoms and 5 = >75% of leaf area affected).

-

Data Analysis: Compare the disease severity scores between treated and control plants.

Visualization of Mechanisms and Workflows

Fungal Cell Wall Integrity Pathway and this compound

Experimental Workflow for In Vivo Testing of this compound

Mechanism of Action

This compound disrupts the fungal cell wall by targeting β-1,3-glucan.[1][8] This action is distinct from echinocandins, another class of antifungals that also target β-1,3-glucan synthesis, as this compound appears to bind directly to the glucan itself rather than the synthase enzyme complex.[6] This disruption of the cell wall leads to cell lysis and inhibits fungal growth.[1][7] In response to the cell wall stress induced by this compound, fungal cells, such as yeast, activate the Cell Wall Integrity (CWI) and High-Osmolarity Glycerol (HOG) signaling pathways.[5][6][9] This can lead to compensatory responses like increased chitin production.[10] The antifungal activity of this compound can be synergistic with other antifungals like caspofungin and fluconazole.[1][7] While the primary target in fungi is the cell wall, in plant cells, such as lily pollen, this compound may have an intracellular target, as it has been shown to inhibit pollen tube growth at concentrations lower than those required for antifungal activity.[11][12]

Conclusion

This compound represents a valuable natural compound with potent antifungal activity against a variety of plant pathogens. The protocols and data presented here provide a foundation for researchers to conduct further in vivo studies to evaluate its efficacy and potential as a commercial fungicide. Further research is warranted to fully elucidate its spectrum of activity, optimal application strategies for different pathosystems, and its effects on host plant physiology and defense responses.

References

- 1. researchgate.net [researchgate.net]

- 2. agrimanage.co.za [agrimanage.co.za]

- 3. Plant-derived antifungal agent this compound targets β-1,3-glucan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Efficacy of Fungicides on Sclerotinia sclerotiorum and Their Potential for Control of Sclerotinia Stem Rot on Soybean - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of In Vitro and In Vivo Antifungal Activity of Green Synthesized Silver Nanoparticles against Early Blight in Tomato [mdpi.com]

- 8. scholar.ufs.ac.za [scholar.ufs.ac.za]

- 9. This compound, a β-1,3-glucan-binding antifungal agent, inhibits cell-wall remodeling and activates transcriptional responses regulated by the cell-wall integrity and high-osmolarity glycerol pathways in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 12. mdpi.com [mdpi.com]

Safe handling and storage procedures for Poacic acid.

Application Notes & Protocols: Poacic Acid

Document ID: ANP-PA-20251107 Version: 1.0 For Research Use Only (RUO)

Introduction to this compound

This compound is a plant-derived stilbenoid discovered in lignocellulosic hydrolysates of grasses.[1] Structurally, it is a hydroxycinnamic acid that functions as a potent antifungal agent.[2] Its primary mechanism of action involves the disruption of the fungal cell wall by inhibiting the synthesis of β-1,3-glucan, a critical structural polymer.[1][3] This inhibitory action can lead to rapid cell lysis in susceptible fungi.[1] Research has shown this compound to be effective against various fungal pathogens, including Sclerotinia sclerotiorum and Alternaria solani, as well as the oomycete Phytophthora sojae.[1] Additionally, it exhibits synergistic effects when used in combination with other antifungal drugs such as caspofungin and fluconazole.[1][4] These properties make this compound a compound of significant interest in the development of new antifungal therapies and agricultural fungicides.

Chemical & Physical Properties

| Property | Value | Source |

| CAT No. | HY-163462 | [5] |

| CAS No. | 160097-32-5 | [5] |

| Chemical Class | Stilbenoid, Hydroxycinnamic Acid | [2][4] |

| Appearance | Solid | [5] |

| Primary Activity | Antifungal; β-1,3-glucan synthesis inhibitor | [1][2] |

| Purity | 97.21% | [5] |

| Solubility | DMSO: 100 mg/mL (292.11 mM) | [5] |

Safe Handling & Personal Protective Equipment (PPE)